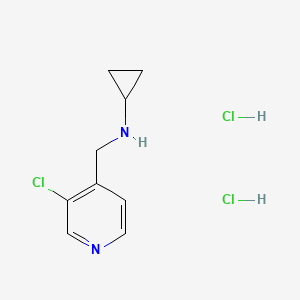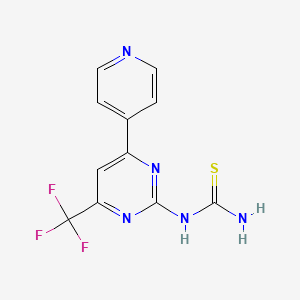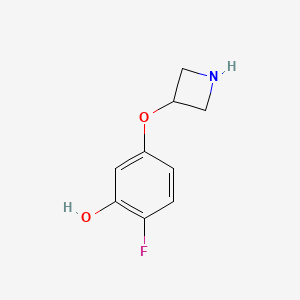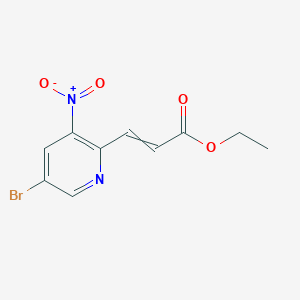![molecular formula C8H16ClNO2 B13722785 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B13722785.png)
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl It is a derivative of hexahydro-1H-furo[3,4-c]pyrrole, which is a bicyclic structure containing both a furan and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the hexahydro-1H-furo[3,4-c]pyrrole core. This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the methoxymethyl group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the bicyclic core with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the hydrochloride salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions may introduce alkyl, acyl, or sulfonyl groups.
Aplicaciones Científicas De Investigación
3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates. Its unique bicyclic structure may impart desirable pharmacological properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies to understand its biological activity and potential therapeutic effects.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole: This compound shares the same bicyclic core but lacks the methoxymethyl group.
3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole: This compound has a methyl group instead of a methoxymethyl group.
Uniqueness
The presence of the methoxymethyl group in 3a-(Methoxymethyl)hexahydro-1H-furo[3,4-c]pyrrole hydrochloride may impart unique chemical and biological properties compared to its analogs. This could include differences in solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H16ClNO2 |
|---|---|
Peso molecular |
193.67 g/mol |
Nombre IUPAC |
3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-10-5-8-4-9-2-7(8)3-11-6-8;/h7,9H,2-6H2,1H3;1H |
Clave InChI |
PCJQOARUXDWFLW-UHFFFAOYSA-N |
SMILES canónico |
COCC12CNCC1COC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-(Trifluoromethyl)benzyl]carbamodithioic Acid](/img/structure/B13722706.png)
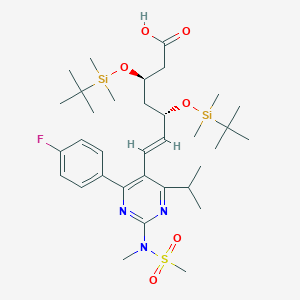
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
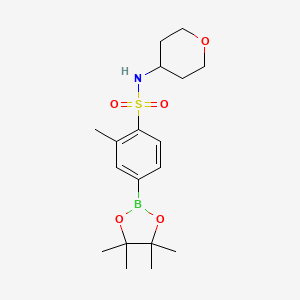
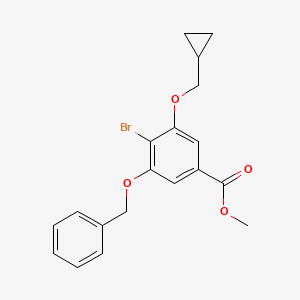
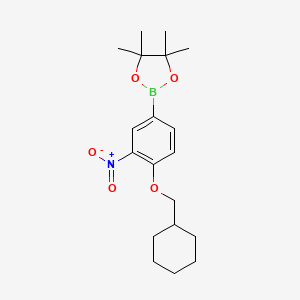
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-[2-(2-azidoethoxy)ethyl]carbamate](/img/structure/B13722731.png)
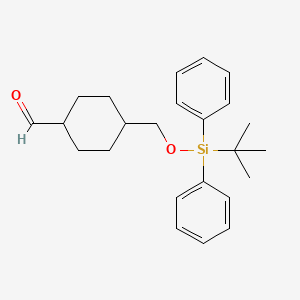
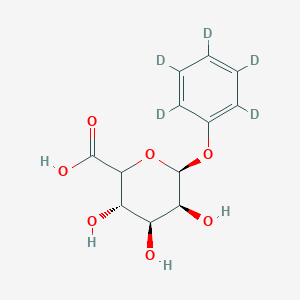
![3-[4-(2-Chloro-phenylsulfamoyl)-phenyl]-acrylic acid](/img/structure/B13722756.png)
